1-(3,4-Dimethylbenzoylamino)-2-propanol
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-11(6-9(8)2)12(15)13-7-10(3)14/h4-6,10,14H,7H2,1-3H3,(H,13,15) |
InChI Key |
GXJDXJFJCIZBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s closest analogs, identified across the provided evidence, include:
Table 1: Structural Comparison
*Molecular weights estimated based on structural formulas.
Key Observations:
- Amide vs. Amine Linkage: Unlike Propranolol (amine linkage), this compound features an amide group, which reduces basicity and may decrease membrane permeability but enhance metabolic stability .
- Substituent Effects : The 3,4-dimethyl group increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~1.8–2.2) or chloro (logP ~2.7–3.5) substituents in analogs, impacting solubility and receptor binding .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Findings:
- Solubility: The amide group in this compound reduces aqueous solubility compared to ionized amine derivatives like Propranolol HCl .
Preparation Methods
Synthesis of 1-Amino-2-Propanol via Epoxide Aminolysis
The foundational step in this route involves the preparation of 1-amino-2-propanol, a key intermediate. Analogous to the synthesis of Bevantolol, 1,2-epoxypropane (propylene oxide) is reacted with ammonia under controlled conditions. The epoxide’s ring-opening occurs at low temperatures (5–10°C) to minimize side reactions, yielding 1-amino-2-propanol as the primary product. Seeding with crystalline product and gradual warming to 25°C ensures complete conversion, with yields exceeding 70% after crystallization.
Acylation with 3,4-Dimethylbenzoyl Chloride
The amine intermediate is subsequently acylated using 3,4-dimethylbenzoyl chloride. Conducted in anhydrous dichloromethane or tetrahydrofuran, the reaction employs triethylamine as a base to scavenge HCl. Maintaining temperatures below 20°C prevents thermal degradation of the acylating agent. Post-reaction, the crude product is purified via recrystallization from acetonitrile or isopropyl alcohol, achieving yields of 65–75%.
Key Reaction Parameters
Reductive Amination of Hydroxyacetone Followed by Acylation
Reductive Amination to Form 1-Amino-2-Propanol
Hydroxyacetone (1-hydroxy-2-propanone) undergoes reductive amination with ammonium acetate in the presence of hydrogen and a ruthenium/carbon catalyst. Conducted at 124.84°C under 56 bar hydrogen pressure, this method directly yields 1-amino-2-propanol with minimal byproducts. Catalyst filtration and solvent evaporation provide the amine in 60–68% yield.
Acylation and Final Product Isolation
The amine is acylated as described in Section 1.2, with the addition of molecular sieves to absorb liberated water. Post-reaction, the product is isolated via vacuum distillation or column chromatography, yielding 1-(3,4-dimethylbenzoylamino)-2-propanol in 58–65% overall yield.
Comparative Efficiency
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Epoxide Aminolysis | 70–78 | ≥98 |
| Reductive Amination | 60–68 | ≥95 |
Direct Nucleophilic Substitution of 1-Chloro-2-Propanol
Chloro-Alcohol Preparation
1-Chloro-2-propanol, synthesized via hydrochlorination of propylene glycol, serves as the starting material. Reacting this intermediate with 3,4-dimethylbenzamide in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic displacement of the chloride. Potassium carbonate acts as a base, with reaction completion requiring 12–18 hours.
Purification and Crystallization
The crude product is diluted with ethyl acetate, washed with brine, and dried over sodium sulfate. Crystallization from acetonitrile affords the target compound in 50–55% yield, with a melting point of 135–137°C.
Catalytic Hydrogenation of Nitropropanol Derivatives
Nitropropanol Synthesis
Condensation of 3,4-dimethylbenzoic acid with 1-nitro-2-propanol in the presence of dicyclohexylcarbodiimide (DCC) yields the nitro intermediate. This step, conducted in dry THF at 0°C, achieves 85–90% conversion.
Hydrogenation to Amine and Final Acylation
Catalytic hydrogenation (Pd/C, H₂ at 3 bar) reduces the nitro group to an amine. Subsequent acylation with acetyl chloride under basic conditions delivers the final product in 62–67% overall yield.
Industrial-Scale Considerations and Optimization
Solvent Selection and Recycling
Isopropyl alcohol, employed in Bevantolol synthesis, is ideal for large-scale reactions due to its low cost and ease of removal. Closed-loop solvent recycling systems reduce waste and improve cost-efficiency.
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